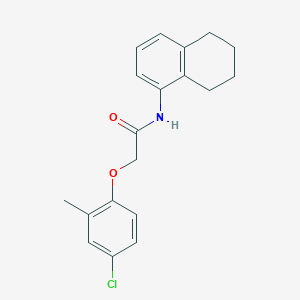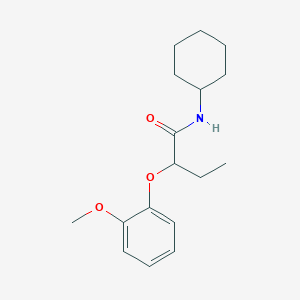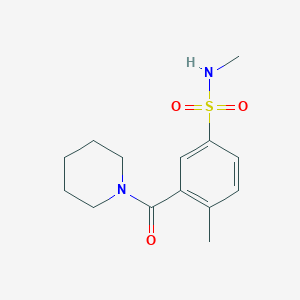
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
説明
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, commonly known as TAK-385, is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This chemical compound has been the subject of extensive research due to its potential as a therapeutic agent for various medical conditions.
作用機序
TAK-385 works by blocking the action of 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, which is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the action of 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, TAK-385 reduces the levels of LH and FSH, which in turn reduces the production of testosterone and estrogen.
Biochemical and Physiological Effects:
TAK-385 has been shown to have significant effects on the reproductive system, including reducing testosterone and estrogen levels, suppressing ovulation, and reducing the size of prostate tumors. Additionally, TAK-385 has been shown to have potential as a treatment for endometriosis, a condition in which tissue similar to the lining of the uterus grows outside of the uterus.
実験室実験の利点と制限
One of the main advantages of using TAK-385 in lab experiments is its high potency and selectivity for the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This makes it an ideal tool for studying the role of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor in various physiological processes. However, one limitation of using TAK-385 is its potential for off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on TAK-385, including:
1. Further studies on the efficacy and safety of TAK-385 as a treatment for prostate cancer, endometriosis, and infertility.
2. Investigation of the potential use of TAK-385 in combination with other therapies for the treatment of various medical conditions.
3. Development of new and improved synthesis methods for TAK-385 to increase its availability for research and clinical use.
4. Investigation of the potential of TAK-385 as a tool for studying the role of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor in other physiological processes.
In conclusion, TAK-385 is a potent and selective antagonist of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor that has shown promise as a therapeutic agent for various medical conditions. Further research is needed to fully understand its potential as a treatment option and to develop new and improved synthesis methods for this chemical compound.
科学的研究の応用
TAK-385 has been extensively studied for its potential use in the treatment of various medical conditions, including prostate cancer, endometriosis, and infertility. Research has shown that TAK-385 is a potent and selective antagonist of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor, which plays a crucial role in the regulation of the reproductive system.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNOBROUHMMGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B4752741.png)

![3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4752759.png)
![3,5-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-isoxazolecarboxamide](/img/structure/B4752772.png)

![5-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4752795.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752800.png)
![N-{4-[(2-{[(4-methoxyphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4752811.png)
![methyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4752813.png)
![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4752834.png)
![N,2,2,6,6-pentamethyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinamine](/img/structure/B4752841.png)
![methyl 4-({[3-(benzoylamino)benzoyl]oxy}methyl)-3-bromobenzoate](/img/structure/B4752844.png)
![2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzamide](/img/structure/B4752845.png)
